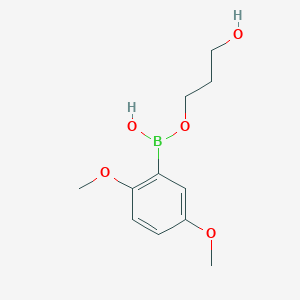
(2,5-dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid is a boronic acid derivative characterized by the presence of a 2,5-dimethoxyphenyl group and a 3-hydroxypropoxy group attached to the boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid typically involves the reaction of 2,5-dimethoxyphenylboronic acid with 3-hydroxypropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the borinic acid to borane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic acid derivatives with higher oxidation states.
Reduction: Borane derivatives.
Substitution: Various substituted boronic acid derivatives depending on the substituent introduced.
Scientific Research Applications
(2,5-Dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2,5-dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid involves its interaction with molecular targets such as enzymes and proteins. The boronic acid moiety can form reversible covalent bonds with hydroxyl and amino groups in biomolecules, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyphenylboronic acid: Lacks the 3-hydroxypropoxy group, resulting in different reactivity and applications.
3-Hydroxypropylboronic acid: Lacks the 2,5-dimethoxyphenyl group, leading to different chemical properties and uses.
Phenylboronic acid derivatives: Similar boronic acid derivatives with different substituents on the phenyl ring.
Uniqueness
(2,5-Dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid is unique due to the presence of both the 2,5-dimethoxyphenyl and 3-hydroxypropoxy groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C11H17BO5 |
|---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
(2,5-dimethoxyphenyl)-(3-hydroxypropoxy)borinic acid |
InChI |
InChI=1S/C11H17BO5/c1-15-9-4-5-11(16-2)10(8-9)12(14)17-7-3-6-13/h4-5,8,13-14H,3,6-7H2,1-2H3 |
InChI Key |
LWHUCJVXHOJIBC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)OC)(O)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















